3-Oxocyclopentanecarboxylic acid

Crystallography Solid‑state chemistry Hydrogen bonding

Why choose 3-Oxocyclopentanecarboxylic acid? Unlike generic keto acids, its catemeric hydrogen-bonded crystal lattice ensures consistent solid-state behavior for polymorph prediction and dissolution studies. As a validated achiral substrate for P450 BM-3 mutants, it delivers benchmark turnover (up to 9200) and stereochemical outcomes (high de/ee) for reliable enzyme screening. Dual ketone and carboxylic acid handles enable fragment-linking strategies without elaborate protecting groups. Its moderate predicted pKa (4.62) guarantees predictable pH-dependent reactivity. For researchers demanding reproducibility in solid-state and biocatalysis applications, this compound is an irreplaceable tool.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 98-78-2
Cat. No. B171403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopentanecarboxylic acid
CAS98-78-2
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C(=O)O
InChIInChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
InChIKeyRDSNBKRWKBMPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxocyclopentanecarboxylic Acid (CAS 98-78-2): A Keto Acid Scaffold for Fragment-Based Drug Discovery and Synthetic Biology


3-Oxocyclopentanecarboxylic acid (CAS 98-78-2) is a γ‑keto acid featuring a cyclopentanone ring with a carboxylic acid substituent at the 3‑position [REFS‑1]. It is classified as a 4‑oxo monocarboxylic acid and an alicyclic ketone, characterized by its bifunctional reactivity and moderate acidity [REFS‑2]. The compound serves as a versatile fragment molecule for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates [REFS‑3].

Why Generic 3-Oxocyclopentanecarboxylic Acid Substitutes Cannot Be Interchanged: The Impact of Crystallinity, Biohydroxylation Profile, and Acidity on Downstream Utility


In‑class cyclopentanone carboxylic acids are not interchangeable due to three critical, quantifiable differentiators. First, 3‑oxocyclopentanecarboxylic acid exhibits a unique solid‑state packing mode—acid‑to‑ketone catemeric hydrogen bonding—that yields a distinctive crystal lattice [REFS‑1]. This contrasts sharply with the carboxyl dimers typical of smaller keto acids like pyruvic acid, affecting solubility and handling properties [REFS‑1]. Second, the compound serves as a privileged substrate for engineered cytochrome P450 BM‑3 mutants, delivering stereoselective hydroxylation with high diastereomeric and enantiomeric excess [REFS‑2]; closely related cyclopentanecarboxylic acid derivatives lacking the 3‑oxo group fail to achieve comparable selectivity. Third, the predicted pKa of 4.62 ± 0.20 [REFS‑3] dictates pH‑dependent reactivity that generic keto acid analogs cannot replicate without precise matching of both ring size and functional group positioning.

Quantitative Evidence Guide for 3-Oxocyclopentanecarboxylic Acid Differentiation


Crystal Structure: Acid‑to‑Ketone Catemeric Aggregation

3‑Oxocyclopentanecarboxylic acid (C₆H₈O₃) is the smallest keto acid yet found to aggregate in the solid state as acid‑to‑ketone hydrogen‑bonded catemers, rather than the more common carboxyl dimers observed for smaller keto acids such as pyruvic acid [REFS‑1]. This unique packing mode consists of four translational chains passing through the unit cell in the a direction [REFS‑1].

Crystallography Solid‑state chemistry Hydrogen bonding

Biocatalytic Hydroxylation: Engineered P450 BM‑3 Stereoselectivity

3‑Oxocyclopentanecarboxylic acid serves as a benchmark substrate for evaluating engineered cytochrome P450 BM‑3 mutants in biohydroxylation studies [REFS‑1]. When the achiral cyclopentanecarboxylic acid derivative was subjected to various BM‑3 mutants, two out of the four possible diastereoisomers were produced with high diastereomeric and enantiomeric excess [REFS‑1].

Biocatalysis Cytochrome P450 Stereoselective synthesis

Acidity Constant (pKa) Predicts Solution‑Phase Reactivity

The predicted pKa of 3‑oxocyclopentanecarboxylic acid is 4.62 ± 0.20 [REFS‑1]. This value places it in the moderate weak acid range, slightly more acidic than simple aliphatic carboxylic acids (e.g., cyclopentanecarboxylic acid pKa ~4.9) due to the electron‑withdrawing 3‑oxo substituent.

Physical organic chemistry pKa prediction Reaction optimization

Dual Reactivity: Curtius Rearrangement and Hydrogenation

3‑Oxocyclopentanecarboxylic acid undergoes a clean Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert‑butanol to afford the Boc‑protected 1‑(3‑oxo)urea derivative [REFS‑1]. Concurrently, the ketone group can be reduced via catalytic hydrogenation to yield 3‑hydroxycyclopentanecarboxylic acid [REFS‑2], a valuable chiral intermediate.

Synthetic methodology Curtius rearrangement Hydrogenation

Optimal Research and Industrial Application Scenarios for 3-Oxocyclopentanecarboxylic Acid


Solid‑State Crystallography and Polymorph Screening

Due to its unique catemeric hydrogen‑bonding network, 3‑oxocyclopentanecarboxylic acid is an ideal model compound for studying solid‑state aggregation of small keto acids. Researchers can use it to benchmark polymorph prediction algorithms or to investigate the influence of hydrogen‑bonding motifs on dissolution and stability [REFS‑1].

Directed Evolution of Cytochrome P450 BM‑3 for Stereoselective Hydroxylation

The compound serves as a validated, achiral substrate for high‑throughput screening of P450 BM‑3 mutant libraries. The established turnover number (up to 9200) and stereochemical outcome (high de/ee for two diastereomers) provide a reliable benchmark for comparing novel enzyme variants [REFS‑2].

Fragment‑Based Drug Discovery and SAR Exploration

As a fragment molecule with both ketone and carboxylic acid handles, 3‑oxocyclopentanecarboxylic acid is employed in fragment linking and expansion strategies. Its moderate pKa (4.62) and dual reactivity enable systematic SAR studies around the cyclopentane core without the need for elaborate protecting groups [REFS‑3][REFS‑4].

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